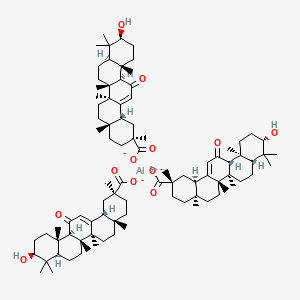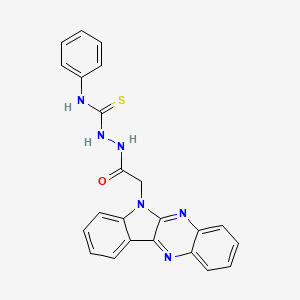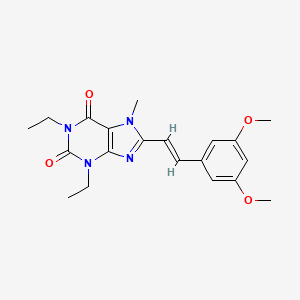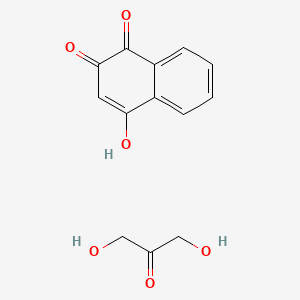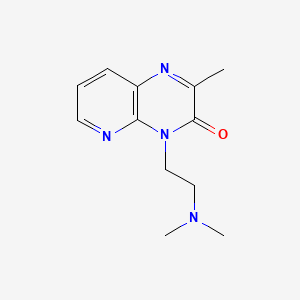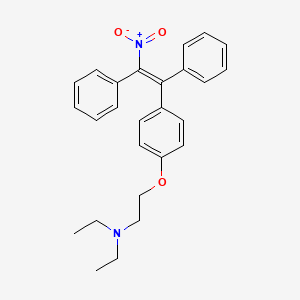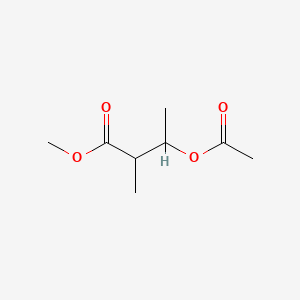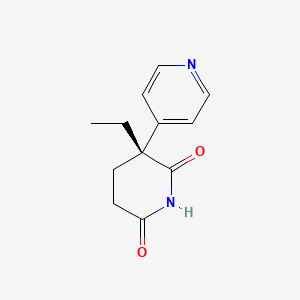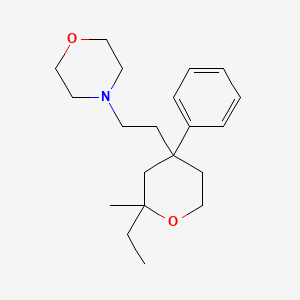
4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine is an organic compound that features a morpholine ring substituted with a complex side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine typically involves multi-step organic reactions. One common method includes the formation of the tetrahydropyran ring followed by the introduction of the ethyl and phenyl groups. The final step involves the attachment of the morpholine ring through a nucleophilic substitution reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on minimizing waste and optimizing the use of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrahydropyran ring or the morpholine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the morpholine ring or the side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other morpholine derivatives and tetrahydropyran-containing molecules. Examples include:
Morpholine: A simpler compound with a similar ring structure.
Tetrahydropyran derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
The uniqueness of 4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine lies in its combination of the morpholine ring with a complex side chain This structure provides unique chemical and biological properties that are not found in simpler compounds
Eigenschaften
CAS-Nummer |
130688-25-4 |
|---|---|
Molekularformel |
C20H31NO2 |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
4-[2-(2-ethyl-2-methyl-4-phenyloxan-4-yl)ethyl]morpholine |
InChI |
InChI=1S/C20H31NO2/c1-3-19(2)17-20(10-14-23-19,18-7-5-4-6-8-18)9-11-21-12-15-22-16-13-21/h4-8H,3,9-17H2,1-2H3 |
InChI-Schlüssel |
HKKWRSYCBIPVRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(CCO1)(CCN2CCOCC2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


